4-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-2-isopropyl-1(2H)-isoquinolinone
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Overview
Description
4-{[6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-2-isopropyl-1(2H)-isoquinolinone is a complex organic compound that belongs to the class of isoquinolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes two isoquinolinone moieties, each substituted with various functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-2-isopropyl-1(2H)-isoquinolinone typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with an appropriate isocyanate to form the intermediate, which is then further reacted with isopropyl isoquinolinone under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a large scale .
Chemical Reactions Analysis
Types of Reactions
4-{[6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-2-isopropyl-1(2H)-isoquinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions include various substituted isoquinolinones, quinones, and alcohol derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: Investigated for its role in modulating biological pathways and as a potential lead compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-2-isopropyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile: Shares a similar core structure but differs in the functional groups attached.
4-(6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-quinazolinamine: Another isoquinolinone derivative with additional substituents that confer different biological activities.
Uniqueness
The uniqueness of 4-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-2-isopropyl-1(2H)-isoquinolinone lies in its dual isoquinolinone structure, which provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C24H26N2O4 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-propan-2-ylisoquinolin-1-one |
InChI |
InChI=1S/C24H26N2O4/c1-15(2)26-14-20(18-7-5-6-8-19(18)24(26)28)23(27)25-10-9-16-11-21(29-3)22(30-4)12-17(16)13-25/h5-8,11-12,14-15H,9-10,13H2,1-4H3 |
InChI Key |
JEZAWOTWOVDJCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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